2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid
Overview
Description
2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid is a deuterated isotopomer of a metabolite of Diisononyl phthalate (DINP). DINP is a common plasticizer used in a variety of consumer products, including food packaging materials. The “d4” part of the name indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.
Mechanism of Action
Target of Action
It is primarily used as a plasticizer in research settings to modify the properties of polymers .
Mode of Action
As a plasticizer, it is known to interact with polymers to enhance their flexibility, workability, and durability . This makes it a subject of study in the development of new materials .
Biochemical Pathways
Pharmacokinetics
It’s soluble in chloroform, ethyl acetate, and methanol to some extent , which may influence its bioavailability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,2-Benzenedicarboxylic Acid 1-(7-Methyloctyl) Ester-d4 are not well-documented in the literature. It is known that this compound is a derivative of phthalic acid, which is part of a family of compounds that are scrutinized for their environmental stability and potential release from consumer products .
Cellular Effects
The cellular effects of 1,2-Benzenedicarboxylic Acid 1-(7-Methyloctyl) Ester-d4 are not well-studied. As a plasticizer, it is known to enhance the flexibility, workability, and durability of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid is synthesized through a condensation reaction between 1,2-benzenedicarboxylic acid (phthalic acid) and 7-hydroxy-4-methyl-1-octanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the ester linkage (C-O-C).
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol and carboxylic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of 7-hydroxy-4-methyl-1-octanol and phthalic acid.
Substitution: Formation of various substituted esters depending on the reagents used.
Scientific Research Applications
2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid is utilized in scientific research as a tracer molecule to study DINP exposure and metabolism in humans and animals. The deuterium atoms in the compound allow for precise tracking and analysis using techniques such as mass spectrometry. This compound is also used in materials science to enhance the flexibility, workability, and durability of plastics .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic Acid 1-(7-Hydroxy-4-methyloctyl) Ester: A non-deuterated analog used in similar research applications.
Diisononyl Phthalate (DINP): The parent compound from which 2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid is derived.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in research applications where isotopic labeling is required.
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-13(2)9-5-3-4-8-12-21-17(20)15-11-7-6-10-14(15)16(18)19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,19)/i6D,7D,10D,11D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCMBSSLYOAVRT-NWUDIVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCC(C)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173997 | |
Record name | 1-(7-Methyloctyl) hydrogen 1,2-benzene-3,4,5,6-d4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332965-96-4 | |
Record name | 1-(7-Methyloctyl) hydrogen 1,2-benzene-3,4,5,6-d4-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332965-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(7-Methyloctyl) hydrogen 1,2-benzene-3,4,5,6-d4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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